

1-Undecanol as a Solvent for Microextraction Techniques: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **1-undecanol** as a solvent in various microextraction techniques. **1-Undecanol**, a fatty alcohol, possesses properties that make it an excellent choice for the extraction and preconcentration of a wide range of analytes from complex matrices. Its low water solubility, density lower than water, and a melting point of **11** °C facilitate its use in techniques such as Dispersive Liquid-Liquid Microextraction with Solidification of Floating Organic Drop (DLLME-SFO), Hollow Fiber Liquid-Phase Microextraction (HF-LPME), and as a component in the supported liquid membrane for Electromembrane Extraction (EME).

Physicochemical Properties of 1-Undecanol

1-Undecanol's utility as a microextraction solvent is underpinned by its key physicochemical properties. It is a colorless liquid with a mild, pleasant odor. Crucially for SFO techniques, its melting point is just above freezing, allowing for easy solidification and collection of the extractant phase. Its low volatility and immiscibility with water are advantageous for minimizing solvent loss and ensuring phase separation.



Property	Value	
Molecular Formula	C11H24O	
Molecular Weight	172.31 g/mol	
Density	0.83 g/mL at 25 °C	
Melting Point	11 °C	
Boiling Point	243 °C	
Water Solubility	Practically insoluble	

Dispersive Liquid-Liquid Microextraction with Solidification of Floating Organic Drop (DLLME-SFO)

DLLME-SFO is a rapid and efficient microextraction technique where a small volume of an extraction solvent, like **1-undecanol**, is dispersed into an aqueous sample with the aid of a disperser solvent. The fine droplets create a large surface area for rapid mass transfer of analytes into the organic phase. Following extraction, the organic solvent is solidified by cooling, allowing for easy separation from the aqueous phase.

Application: Determination of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Steroids in Milk and Eggs

This protocol details the simultaneous determination of ketoprofen, naproxen, diclofenac, ibuprofen, 17β -estradiol, 17α -ethynylestradiol, estrone, estriol, and hydrocortisone in milk and egg samples.

Table 1: Quantitative Data for DLLME-SFO of NSAIDs and Steroids



Analyte	Matrix	Recovery (%)	MDL (ng/mL)	MQL (ng/mL)	Enrichment Factor (EF)
Ketoprofen	Milk	95.3	0.15	0.45	119.1
Egg	93.8	0.25	0.75	117.2	
Naproxen	Milk	98.7	0.10	0.30	123.4
Egg	96.5	0.20	0.60	120.6	
Diclofenac	Milk	92.4	0.20	0.60	115.5
Egg	90.1	0.30	0.90	112.6	
Ibuprofen	Milk	85.9	0.25	0.75	107.4
Egg	83.2	0.40	1.20	104.0	
17β-estradiol	Milk	105.0	0.10	0.30	131.3
Egg	102.3	0.15	0.45	127.9	
17α- ethynylestradi ol	Milk	99.8	0.15	0.45	124.8
Egg	97.5	0.20	0.60	121.9	
Estrone	Milk	96.2	0.18	0.54	120.3
Egg	94.1	0.25	0.75	117.6	
Estriol	Milk	74.5	0.35	1.05	93.1
Egg	75.6	0.40	1.20	94.5	
Hydrocortison e	Milk	14.1	1.50	4.50	17.6
Egg	12.8	2.00	6.00	16.0	

MDL: Method Detection Limit, MQL: Method Quantification Limit



Experimental Protocol: DLLME-SFO for NSAIDs and Steroids

Materials	and	Reagents:
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- 1-Undecanol (extraction solvent)
- Acetonitrile (disperser solvent)
- · ortho-Phosphoric acid
- Sodium chloride (NaCl)
- n-Hexane
- · Milli-Q water
- Vortex mixer
- Centrifuge
- Ice-water bath
- · HPLC with PDA detector

Procedure:

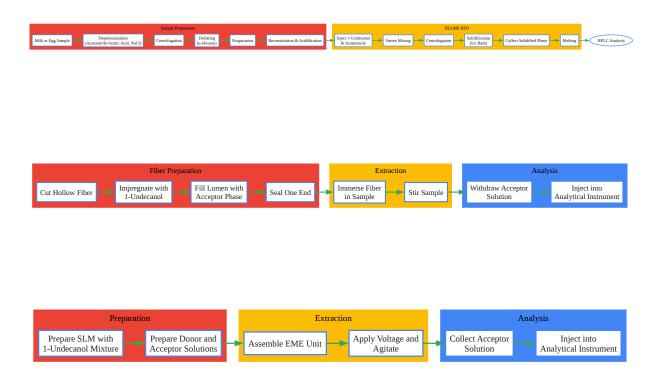
- Sample Preparation:
 - Milk: Weigh 10 g of milk into a 50 mL polypropylene centrifuge tube.
 - Eggs: Homogenize the egg (white and yolk). Weigh 3 g of the mixture and add 7 g of distilled water.
 - Deproteinization: To each sample, add 10 mL of a 95:5 (v/v) mixture of acetonitrile and acetic acid, and 2 g of NaCl. Vortex and then centrifuge at 4000 rpm for 5 minutes.
 - Collect 8.5 mL of the supernatant and transfer to a new tube.



- o Defatting: Add 4 mL of n-hexane, vortex, and centrifuge. Remove the n-hexane layer.
- Evaporate the acetonitrile phase to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 10 mL of water and acidify to pH 3.5 with a 10% orthophosphoric acid solution.
- DLLME-SFO Procedure:
 - To the reconstituted sample, add 0.500 g of NaCl.
 - \circ Prepare the extraction mixture by combining 240 μL of acetonitrile and 85 μL of **1**-undecanol.
 - Rapidly inject the extraction mixture into the sample solution.
 - Vortex for 2 minutes to form a cloudy solution.
 - Centrifuge at 4000 rpm for 5 minutes to separate the phases.
 - Place the tube in an ice-water bath for 15 minutes to solidify the floating organic phase (1-undecanol).
 - Carefully remove the solidified organic phase with a spatula and place it in a vial.
 - Allow the solvent to melt at room temperature.
 - Inject an appropriate volume (e.g., 20 μL) into the HPLC for analysis.

Workflow Diagram:





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